

Physical and chemical properties of protactinium metal

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Compound Name: Protactinium

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An In-Depth Technical Guide to the Physical and Chemical Properties of **Protactinium** Metal
For Researchers, Scientists, and Drug Development Professionals

Protactinium (Pa), with atomic number 91, is a rare, highly radioactive actinide metal situated between thorium and uranium in the periodic table.[1][2] First predicted by Dmitri Mendeleev in 1871, its first isotope was identified in 1913, and a stable isotope was discovered in 1918 by Lise Meitner and Otto Hahn.[2][3] Due to its scarcity, high radioactivity, and toxicity, **protactinium** has no commercial applications and is used exclusively for scientific research.[1][4] Its unique electronic configuration and position among the actinides make it a subject of significant interest for understanding fundamental chemical and physical behaviors in heavy elements. This guide provides a comprehensive overview of the known physical and chemical properties of **protactinium** metal, details on experimental methodologies for its study, and logical workflows for its preparation and purification.

Physical and Atomic Properties

Protactinium is a dense, silvery-gray metal with a bright metallic luster that is preserved for some time in air.[1][5] Many of its physical properties are intermediate between its neighbors, thorium and uranium.[1] For instance, it is denser than thorium but lighter than uranium.[1] At temperatures below 1.4 K, **protactinium** metal becomes superconductive.[1][4][5] It is also paramagnetic, and no magnetic transitions are known for it at any temperature.[1][2]

Data Presentation: Physical Properties

The fundamental physical and atomic characteristics of **protactinium** are summarized in Table 1.

Property	Value
Atomic Properties	
Atomic Number	91[1][4]
Standard Atomic Weight	231.03588 u[1][4][6]
Electron Configuration	[Rn] 5f ² 6d ¹ 7s ² [2][4][7]
Electronegativity (Pauling)	1.5[2][7][8]
Atomic Radius	161 pm[7]
Ionic Radius	Pa ⁴⁺ : 104 pm; Pa ⁵⁺ : 92 pm[7]
1st Ionization Energy	568 kJ/mol[7][8]
Bulk Properties	
Appearance	Bright, silvery metallic luster[1][4][5]
State at 20 °C (293 K)	Solid[4][6]
Density	15.37 - 15.4 g/cm ³ [2][4][6][7]
Melting Point	1572 °C (1845 K)[4][6][8]
Boiling Point	~4000 °C (4273 K)[4][8]
Thermal Properties	
Heat of Fusion	15 kJ/mol[8]
Heat of Vaporization	470 kJ/mol[8]
Specific Heat	99.1 J/(kg·K)[8]
Thermal Conductivity	47 W/(m·K)[1][7][8]
Thermal Expansion Coeff.	9.9 x 10 ⁻⁶ /°C (at 20-700 °C)[1][7]
Electrical & Magnetic	
Electrical Type	Conductor[8][9]
Electrical Resistivity	1.8 x 10 ⁻⁷ Ω·m (at 295 K)[8]

Superconducting Point (Tc)	1.4 K[1][5][8]
Magnetic Type	Paramagnetic[1][2][8]
Mass Magnetic Susceptibility	$3.25 \times 10^{-8} \text{ m}^3/\text{kg}$ [8]

Crystallographic Data

At ambient conditions, **protactinium** metal crystallizes in a body-centered tetragonal (BCT) structure, which can be viewed as a distorted body-centered cubic lattice.[1] This structure is notably stable under compression, showing no change at pressures up to 53 GPa.[1] Upon cooling from high temperatures of around 1200 °C, the structure transitions to a face-centered cubic (FCC) form.[1][7]

Property	Value
Room Temp. Phase	
Crystal System	Tetragonal[1][7][10]
Space Group	I4/mmm[7][11]
Lattice Constants	$a = 392.5 \text{ pm}$, $c = 323.8 \text{ pm}$ [7][11]
High Temp. Phase	
Crystal System	Face-Centered Cubic (FCC)[1][7]
Transition Temp.	~1200 °C (on cooling)[1][7]

Chemical Properties

Protactinium is a reactive actinide metal.[1][12] It readily reacts with oxygen, water vapor, and inorganic acids but is resistant to alkalis.[1][2][13] In its chemical compounds, **protactinium** most commonly exhibits the +5 oxidation state, though +4, +3, and +2 states are also known.[1][3][6] The +5 state is the most stable in solid compounds and in solution.[4][6]

In aqueous solutions, Pa(V) ions hydrolyze rapidly, combining with hydroxide ions to form soluble or insoluble hydroxy-oxide solids.[3][5][6] These compounds have a strong tendency to adhere to the surfaces of laboratory vessels.[5][6]

Property	Description
Reactivity with Air	Tarnishes slowly, readily reacts with oxygen to form oxides.[1][2][13]
Reactivity with Water	Reacts with water vapor.[1][5][6]
Reactivity with Acids	Readily reacts with inorganic acids.[1][6][12]
Reactivity with Bases	Does not react with alkalis.[1][2][13]
Common Oxidation States	+5 (most stable), +4, +3, +2.[1][3][4][6]
Standard Electrode Pot.	$\text{Pa}^{5+}/\text{Pa}^0 = -1.4 \text{ V}$ (in acidic solution)[7] $\text{Pa}^{4+}/\text{Pa}^0 = -1.34 \text{ V}$ (in acidic solution)[7]
Common Compounds	Oxides (PaO , PaO_2 , Pa_2O_5)[14]Halides (PaCl_4 , PaCl_5 , PaF_4)[7][14]Hydride (PaH_3)[14]Carbide (PaC)[14]

Experimental Protocols

The study of **protactinium** is hampered by its scarcity and intense radioactivity, requiring specialized handling procedures similar to those for plutonium.[5][15]

Synthesis and Isolation of Protactinium Metal

The first elemental **protactinium** was isolated in 1934 by Aristid von Grosse.[1][2] Since then, several methods have been employed for producing the pure metal on a small scale.

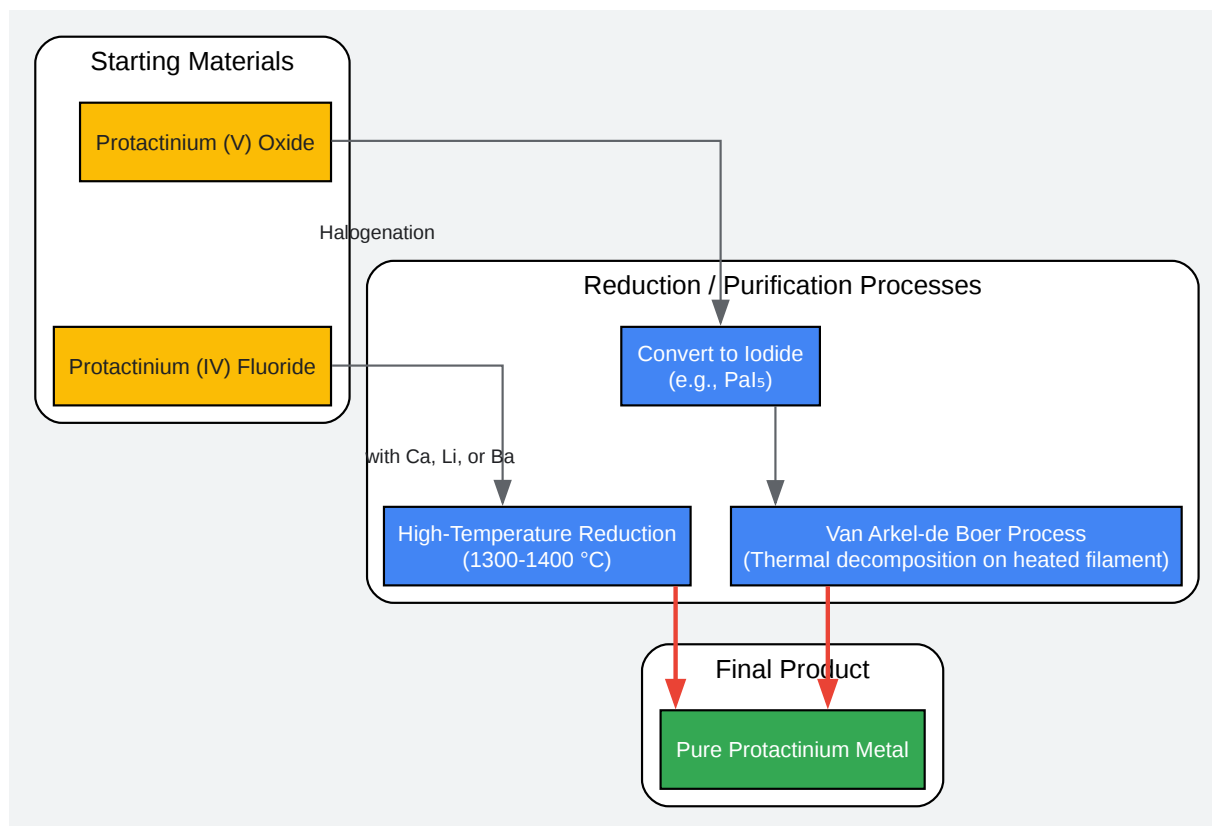
Method 1: Metallothermic Reduction This is a common method for producing actinide metals. **Protactinium** metal can be prepared by the reduction of its tetrafluoride (PaF_4) with a highly electropositive metal like calcium, lithium, or barium.

- Protocol:
 - **Protactinium** (IV) fluoride (PaF_4) is mixed with an excess of the reducing agent (e.g., pure calcium metal).
 - The mixture is placed in a crucible (e.g., tantalum).

- The reaction is initiated by heating the crucible in an inert atmosphere or vacuum to a high temperature, typically between 1300–1400 °C.[1]
- The reaction is: $\text{PaF}_4 + 2\text{Ca} \rightarrow \text{Pa} + 2\text{CaF}_2$.
- The resulting **protactinium** metal is separated from the slag (CaF_2).

Method 2: Van Arkel–de Boer Process This process, also known as the iodide process, was used by von Grosse to produce the first samples of elemental **protactinium**. [1][5] It relies on the thermal decomposition of a volatile metal iodide.

- Protocol:
 - **Protactinium** (V) oxide (Pa_2O_5) is first converted to a halide, such as **protactinium** (V) iodide (PaI_5). [1]
 - The PaI_5 is vaporized in an evacuated vessel containing an electrically heated filament (e.g., tungsten).
 - The gaseous PaI_5 decomposes on the hot filament, depositing pure **protactinium** metal and releasing iodine gas. [1][5]
 - The reaction is: $2\text{PaI}_5 (\text{g}) \rightarrow 2\text{Pa} (\text{s}) + 5\text{I}_2 (\text{g})$.
 - The iodine gas can then react with more **protactinium** source material, making the process continuous until the source is depleted.



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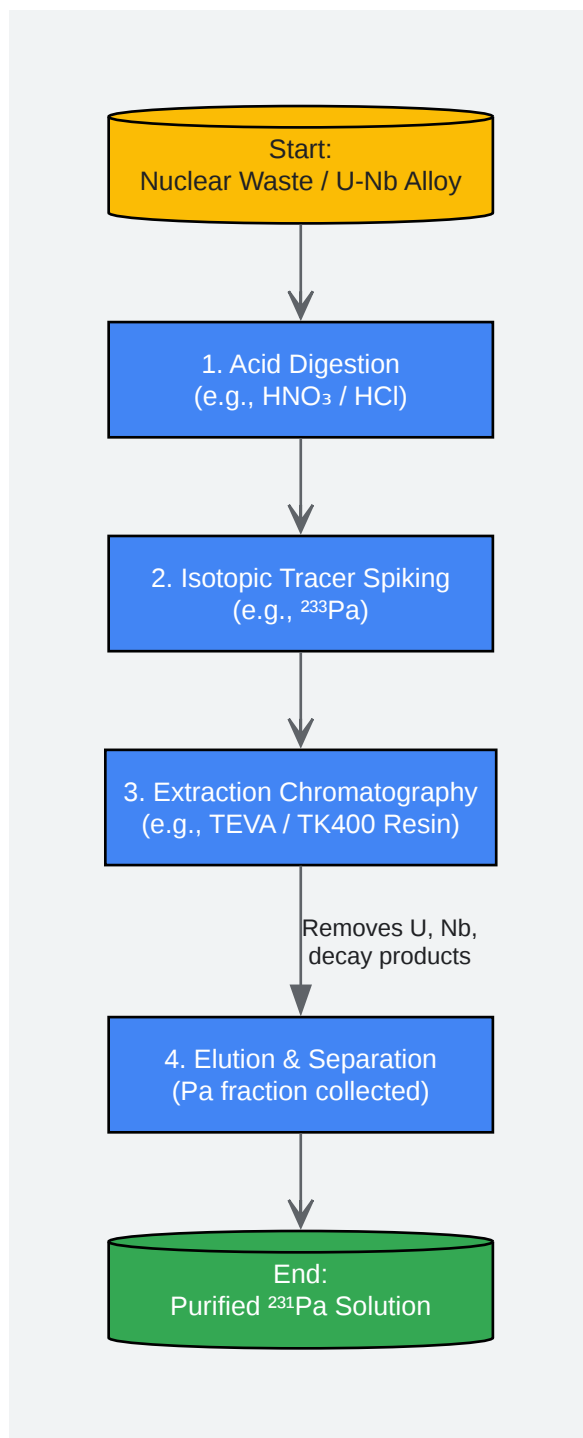
Methodologies for **Protactinium** Metal Preparation.

Purification of Protactinium from Nuclear Materials

Most **protactinium** for research is extracted from spent nuclear fuel or uranium ore processing residues.[1][16] The separation is challenging due to the complex matrix and the chemical similarity of **protactinium** to elements like niobium (Nb) and tantalum (Ta).[17] Modern methods rely heavily on solvent extraction and extraction chromatography.

- Generalized Protocol for ²³¹Pa Purification:
 - Digestion: The source material (e.g., uranium-niobium alloy from spent fuel) is completely dissolved, typically in strong acids like nitric acid (HNO₃) and hydrochloric acid (HCl).[17]

- Tracer Addition: A known amount of a different **protactinium** isotope, such as ^{233}Pa , is added to the solution. This "isotopic tracer" allows for the precise measurement of the chemical yield of the separation process via radiometric techniques.[\[17\]](#)
- Extraction Chromatography: The acidic solution is loaded onto a column packed with a specialized extraction resin (e.g., TEVA or TK400 resin). These resins are designed to have a high affinity for specific elements.[\[17\]](#)[\[18\]](#)
- Washing and Elution: The column is washed with various acid solutions to remove impurities. Uranium, niobium, thorium, and other decay products are washed away while **protactinium** remains bound to the resin.
- Final Elution: A specific acid mixture is passed through the column to strip the purified **protactinium**, which is then collected. The resulting solution contains radiochemically pure **protactinium**, suitable for further analysis.[\[17\]](#)[\[18\]](#)



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Generalized Workflow for **Protactinium-231** Purification.

Conclusion

Protactinium metal possesses a unique combination of physical and chemical properties that distinguish it within the actinide series. Its tetragonal crystal structure, superconductivity at low temperatures, and reactive nature, dominated by the +5 oxidation state, make it a compelling element for fundamental research. While the extreme rarity, cost, and high radioactivity of **protactinium** present significant experimental challenges, the development of sophisticated separation and handling protocols continues to enable new insights into the complex behavior of heavy elements.

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